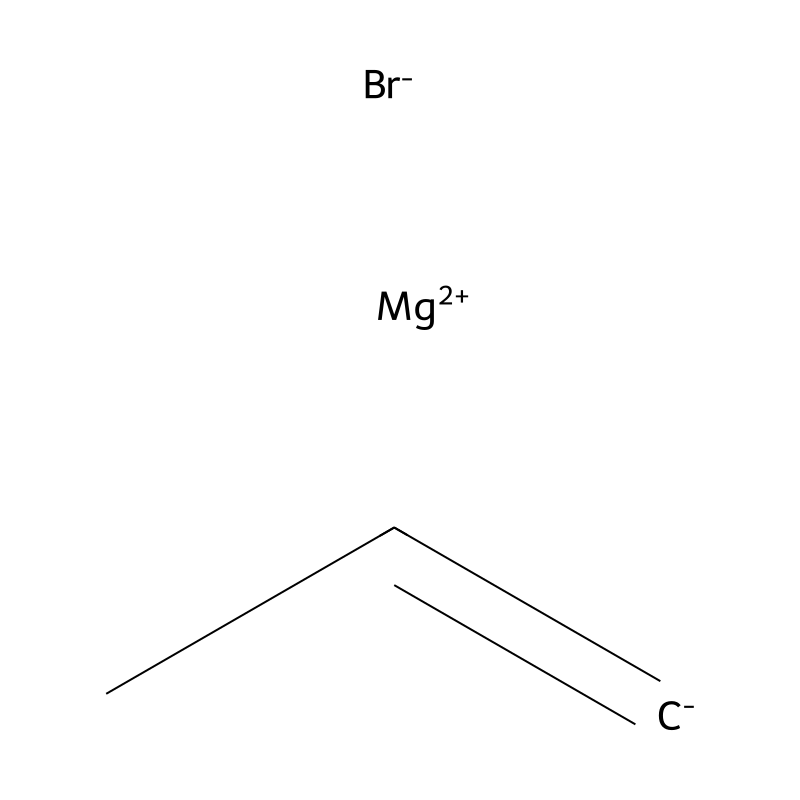

1-Propenyl magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Carbon-Carbon Bond Formation

One of the primary applications of 1-propenylmagnesium bromide lies in forming carbon-carbon bonds. Its nucleophilic carbon readily reacts with various carbonyls (aldehydes, ketones, esters, and amides) through addition reactions, leading to the formation of new C-C bonds and alcohols with an extended carbon chain.

For instance, it reacts with methyl 4-ethoxybenzoate to produce 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one, a valuable intermediate in organic synthesis.

Synthesis of Allenes

Another crucial application involves the generation of allenes, a class of molecules with a central carbon atom bonded to two double bonds. 1-Propenylmagnesium bromide serves as a precursor for these unique structures by reacting with titanocene alkenylidene intermediates. This reaction scheme allows for the synthesis of diversely substituted allenes, finding applications in various areas of organic chemistry.

Synthesis of Heterocyclic Compounds

The versatile nature of 1-propenylmagnesium bromide extends to the synthesis of heterocyclic compounds, which contain atoms other than carbon in their rings. It can react with various starting materials like chromones, leading to the formation of 2-(propen-1-yl)chroman-4-ones, a class of heterocyclic compounds with potential biological and pharmacological activities.

1-Propenyl magnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C₃H₅BrMg. It is characterized by a propenyl group attached to a magnesium bromide moiety. This compound is notable for its reactivity, particularly in forming carbon-carbon bonds, making it valuable in organic synthesis. Grignard reagents like 1-propenyl magnesium bromide are sensitive to moisture and air, which can lead to hazardous reactions, including the release of flammable gases upon contact with water .

1-Propenylmagnesium bromide is a flammable and reactive compound. It should be handled with proper care under an inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- Flammability: Solutions in organic solvents are flammable and can ignite upon contact with sparks or open flames.

- Reactivity: Reacts violently with water and protic solvents, releasing flammable propene gas.

- Toxicity: Limited data available on specific toxicity, but it is likely to be irritating to skin and eyes.

- Nucleophilic Addition: It acts as a nucleophile, adding to electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols.

- Formation of Alkenes: It can also be used in reactions that generate alkenes through elimination processes.

- Conjugate Addition: This compound has been utilized in conjugate addition reactions, where it adds to α,β-unsaturated carbonyl compounds, leading to the formation of β-substituted carbonyl products .

1-Propenyl magnesium bromide can be synthesized through the reaction of propenyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran. The general procedure involves:

- Preparation of Magnesium Turnings: Clean magnesium turnings are placed in a dry reaction flask.

- Addition of Propenyl Bromide: Propenyl bromide is added dropwise under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.

- Stirring and Monitoring: The mixture is stirred until the reaction is complete, indicated by the disappearance of propenyl bromide and the formation of a cloudy solution, which indicates the presence of the Grignard reagent.

1-Propenyl magnesium bromide finds applications in various fields:

- Organic Synthesis: It is widely used for constructing complex organic molecules through nucleophilic additions.

- Material Science: Its derivatives may be employed in polymerization processes.

- Pharmaceutical Development: The compound serves as an intermediate for synthesizing bioactive compounds .

Interaction studies involving 1-propenyl magnesium bromide primarily focus on its reactivity with different electrophiles. These studies help elucidate its potential use in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Understanding these interactions assists chemists in predicting reaction outcomes and optimizing synthetic pathways.

Several compounds share structural similarities with 1-propenyl magnesium bromide, particularly other Grignard reagents. Here’s a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Propynyl magnesium bromide | C₃H₃BrMg | Contains a triple bond; used for different nucleophilic additions. |

| Ethyl magnesium bromide | C₂H₅BrMg | Commonly used in organic synthesis; less sterically hindered than 1-propenyl magnesium bromide. |

| Phenyl magnesium bromide | C₆H₅BrMg | Aromatic compound; useful for forming aryl-substituted products. |

1-Propenyl magnesium bromide stands out due to its ability to facilitate specific types of carbon-carbon bond formations that are crucial for synthesizing alkenes and other functionalized organic molecules .

Origins in Grignard Chemistry

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis by introducing a versatile method for forming carbon-carbon bonds. Early work focused on alkyl and aryl magnesium halides, but by the mid-20th century, researchers began exploring alkenyl variants. A 1997 patent (US3161689A) demonstrated the preparation of 1-propenyl magnesium bromide through the reaction of n-propyl bromide with magnesium in diethyl ether, followed by addition of titanium or zirconium catalysts to stabilize the reagent. This marked the first industrial-scale production method, achieving yields exceeding 70% in optimized conditions.

Evolution of Synthetic Protocols

Initial syntheses suffered from Z/E isomerization during reagent formation. For instance, (Z)-1-bromopropene reacts with magnesium to yield a 9:1 Z/E mixture of 1-propenyl magnesium bromide due to partial isomerization at the magnesium center. Modern approaches employ low-temperature (−78°C) reactions in tetrahydrofuran (THF) to minimize this effect, preserving up to 95% stereochemical fidelity.

The classical synthesis of 1-propenyl magnesium bromide involves the reaction of magnesium metal with 1-bromopropene in anhydrous ether solvents. This method, derived from standard Grignard reagent protocols, proceeds via a single-electron transfer mechanism where magnesium inserts into the carbon-bromine bond of 1-bromopropene [3]. The reaction is typically conducted in diethyl ether or tetrahydrofuran (THF), which stabilize the organomagnesium intermediate through coordination to the magnesium center [3].

Key Steps in Classical Synthesis:

- Initiation: Magnesium turnings are activated by briefly heating or adding a catalytic amount of iodine to remove surface oxides.

- Reaction: 1-Bromopropene is gradually added to the magnesium suspension under reflux. The exothermic reaction requires temperature control to prevent side reactions.

- Work-Up: The resulting solution is filtered to remove unreacted magnesium and stored under inert gas to prevent hydrolysis.

A critical limitation of this method is the geometric isomerization of the propenyl group during reagent formation. Even with pure (Z)-1-bromopropene starting material, the product often contains a mixture of (Z)- and (E)-1-propenyl magnesium bromide due to the lability of the magnesium-alkenyl bond [3].

Modern Synthetic Approaches under Inert Conditions

Contemporary methods prioritize rigorous exclusion of moisture and oxygen using advanced techniques:

- Schlenk Line Systems: Enable reagent transfer and reaction setup under high-purity argon or nitrogen atmospheres, minimizing decomposition.

- Solvent Drying: Tetrahydrofuran is pre-dried over molecular sieves and distilled from sodium/benzophenone ketyl to achieve water levels below 10 ppm.

- Ultrasonic Activation: Enhances magnesium reactivity by disrupting passivating oxide layers, reducing induction periods [3].

Comparative Analysis of Solvent Systems

| Solvent | Boiling Point (°C) | Stabilization Efficiency | Reaction Rate |

|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Slow |

| THF | 66 | High | Fast |

| Toluene | 110 | Low | Very Slow |

THF’s higher boiling point and stronger coordinating ability make it preferable for reactions requiring elevated temperatures or prolonged reflux [3].

Challenges in Synthesis and Control

Moisture Sensitivity: Trace water hydrolyzes the reagent to propane and magnesium hydroxides, necessitating anhydrous conditions. Karl Fischer titration is employed to verify solvent dryness (<30 ppm H₂O) [3].

Polymerization of 1-Bromopropene: The alkenyl bromide tends to polymerize at elevated temperatures, requiring controlled addition rates and cooling. Inhibitors like hydroquinone are sometimes added to mitigate this [3].

Magnesium Quality: Impurities (e.g., iron, nickel) in magnesium turnings catalyze side reactions. High-purity magnesium (99.95%) is essential for consistent yields.

Stereoselectivity in Preparation

The stereochemical integrity of 1-propenyl magnesium bromide depends on the configuration of the starting 1-bromopropene and reaction conditions. (Z)-1-Bromopropene typically yields a 9:1 (Z/E) mixture of the Grignard reagent due to partial isomerization during magnesium insertion [3]. Factors influencing stereoselectivity include:

- Solvent Coordination Strength: Strongly coordinating solvents (e.g., THF) stabilize the transition state, reducing isomerization.

- Temperature: Lower temperatures (-20°C to 0°C) favor retention of configuration.

Isomerization Phenomena During Synthesis

Isomerization occurs via a radical-mediated mechanism during the formation of the Grignard reagent. The magnesium-alkenyl bond’s partial double-bond character allows rotation, leading to equilibration between (Z)- and (E)-isomers.

Isomer Ratios Under Varied Conditions

| Temperature (°C) | (Z):(E) Ratio | Solvent |

|---|---|---|

| -78 | 95:5 | THF |

| 25 | 70:30 | Diethyl Ether |

| 40 | 50:50 | THF |

Low temperatures and short reaction times minimize isomerization, preserving the desired (Z)-configuration [3].

Specialized Equipment and Techniques

Inert Atmosphere Gloveboxes: Maintain oxygen and moisture levels below 1 ppm during sensitive operations.

Cannula Transfer Systems: Enable safe transfer of air-sensitive reagents between vessels.

Cold Traps: Condense volatile reactants during reflux to prevent loss.

Reactor Design Considerations

- Material: Glass reactors with Teflon-coated stirrers avoid metal contamination.

- Scale-Up: Continuous flow systems improve heat dissipation and reproducibility in industrial settings [3].

Molecular Orbital Considerations

The molecular orbital framework provides fundamental insights into the electronic structure and reactivity patterns of 1-propenyl magnesium bromide. The compound exhibits characteristic features of organometallic compounds, with significant polarization of the carbon-magnesium bond that governs its nucleophilic behavior [1].

The highest occupied molecular orbital (HOMO) of 1-propenyl magnesium bromide is primarily composed of the carbon-magnesium σ bonding orbital, which possesses substantial carbon character with a negative charge density localized at the propenyl carbon atom [1]. This polarized bonding arrangement (δ⁻C-Mgδ⁺) results from the significant electronegativity difference between carbon and magnesium, creating a nucleophilic carbon center that readily attacks electrophilic substrates [1].

The lowest unoccupied molecular orbital (LUMO) consists of magnesium-centered empty orbitals that can accommodate electron density from coordinating solvents [1]. In ethereal solvents, the magnesium center adopts tetrahedral geometry through coordination with two solvent molecules, following the formula RMgBr(THF)₂ [2] [1]. This coordination significantly influences the reactivity and stability of the Grignard reagent.

Computational studies using density functional theory methods, particularly B3LYP calculations, have revealed that dinuclear magnesium complexes exhibit enhanced reactivity compared to monomeric species [3] [4] [5]. The molecular orbital interactions in these dimeric structures facilitate lower energy barriers for nucleophilic addition reactions to carbonyl compounds [3].

The vinyl conjugation in 1-propenyl magnesium bromide provides additional electronic stabilization through delocalization of electron density, while simultaneously maintaining the nucleophilic character of the terminal carbon atom . This electronic structure contributes to the compound's moderate steric hindrance compared to fully saturated alkyl Grignard reagents.

Nucleophilicity Parameters

The nucleophilicity of 1-propenyl magnesium bromide is governed by multiple interconnected factors that determine its reactivity toward electrophilic substrates. The fundamental nucleophilic character arises from the highly polarized carbon-magnesium bond, where the carbon atom bears substantial negative charge density [7] [1].

Solvent coordination effects play a crucial role in modulating nucleophilicity. Tetrahydrofuran coordination enhances the nucleophilic character by stabilizing the magnesium center and increasing the ionic character of the C-Mg bond [7]. This coordination effect is more pronounced in THF compared to diethyl ether due to the superior chelating ability of the cyclic ether [8].

Steric factors influence nucleophilicity through accessibility of the reactive carbon center. The propenyl group introduces moderate steric hindrance compared to tertiary alkyl substituents, while being less hindered than aromatic Grignard reagents [7]. This intermediate steric profile allows for efficient reaction with most carbonyl electrophiles while maintaining selectivity.

Temperature dependence significantly affects nucleophilic reactivity. Higher temperatures increase the reaction rates but may also promote competing pathways such as elimination reactions or isomerization processes . The optimal temperature range for nucleophilic additions typically falls between -78°C and room temperature, depending on the specific electrophile and desired selectivity.

Concentration effects become important at higher reagent concentrations due to aggregation phenomena. At concentrations above 0.5 M in ethereal solvents, dimeric and higher-order aggregates form, which generally exhibit reduced nucleophilic activity compared to monomeric species [9] [10]. This aggregation behavior is directly related to the Schlenk equilibrium position in the solution.

Stereochemical Models for Addition Reactions

Stereochemical models for 1-propenyl magnesium bromide addition reactions are based on established principles governing organometallic nucleophile behavior, with specific considerations for the vinyl substituent's electronic and steric effects.

The Felkin-Anh model provides a fundamental framework for understanding stereoselectivity in carbonyl addition reactions [11] [12]. In this model, the nucleophile approaches the carbonyl carbon from the trajectory that minimizes steric interactions with substituents on adjacent carbons. For 1-propenyl magnesium bromide, the planar nature of the vinyl group allows for relatively unhindered approach compared to bulkier alkyl substituents.

Chelation-controlled addition represents another important stereochemical pathway, particularly relevant when the substrate contains coordinating heteroatoms such as hydroxyl or alkoxy groups [11] [13]. The magnesium center can coordinate simultaneously to the carbonyl oxygen and a proximate heteroatom, creating a rigid chelate complex that dictates the stereochemical outcome [13]. Computational studies indicate that chelation effects are less pronounced for organomagnesium reagents compared to organolithium reagents due to the larger ionic radius and lower charge density of magnesium [12].

Recent investigations have revealed the importance of halide effects on stereoselectivity. Studies demonstrate that the choice of halide (chloride, bromide, or iodide) significantly influences the Lewis acidity of chelated magnesium complexes, with magnesium iodide reagents providing the highest levels of diastereoselectivity in reactions with β-hydroxy ketones [14] [15].

The reductive elimination model, developed for organocuprate chemistry, offers insights into stereochemical control mechanisms that may be applicable to Grignard chemistry [12]. This model emphasizes the importance of stereoelectronic factors in the transition state, where orbital overlap considerations determine the preferred stereochemical pathway.

Non-chelation control represents an alternative stereochemical manifold where bulky, non-coordinating substituents direct facial selectivity through steric effects alone [16]. This pathway becomes dominant when chelation is prevented by protecting groups or sterically demanding substituents.

Computational Studies on Reaction Pathways

Computational investigations of 1-propenyl magnesium bromide reactivity have provided detailed mechanistic insights into reaction pathways and energy landscapes. Density functional theory calculations, particularly using the B3LYP exchange-correlation functional, have emerged as the preferred computational approach for studying Grignard reagent chemistry [3] [4] [5].

Mechanistic studies reveal that the reaction of Grignard reagents with carbonyl compounds typically proceeds through formation of a pre-coordination complex, followed by nucleophilic addition with concurrent C-C bond formation and Mg-O bond formation [3]. The transition state for this process exhibits a four-centered geometry with partial bond formation to both carbon and oxygen atoms of the carbonyl group [3].

Energy barrier calculations indicate that the addition of 1-propenyl magnesium bromide to formaldehyde proceeds with an activation energy of approximately 15-20 kcal/mol in ethereal solvents [3]. This relatively low barrier is consistent with the high reactivity observed experimentally for Grignard additions to aldehydes.

Solvation studies using polarizable continuum models demonstrate the critical importance of solvent coordination in stabilizing reactive intermediates [8] [3]. Tetrahydrofuran solvation provides optimal stabilization of both the initial Grignard complex and the transition state, leading to enhanced reactivity compared to diethyl ether [8].

Natural bond orbital analysis reveals significant charge transfer from the nucleophilic carbon to the magnesium center, with the extent of charge transfer correlating with the degree of ionic character in the C-Mg bond [8] [4]. This analysis confirms the highly polarized nature of the bonding in Grignard reagents.

Ab initio molecular dynamics simulations have provided insights into the dynamic behavior of Grignard reagents in solution [8]. These studies demonstrate rapid equilibration between different coordination states and the importance of solvent dynamics in controlling the Schlenk equilibrium position [8].

Schlenk Equilibrium Effects

The Schlenk equilibrium fundamentally governs the speciation and reactivity of 1-propenyl magnesium bromide in solution. This dynamic equilibrium, represented by the equation 2 RMgX ⇌ MgX₂ + MgR₂, determines the distribution of organometallic species present under given reaction conditions [10] [17].

The equilibrium position is strongly influenced by solvent polarity and coordinating ability. In tetrahydrofuran, the equilibrium strongly favors the alkylmagnesium halide species (RMgX), with monomeric complexes predominating over a wide concentration range [9]. This favorable equilibrium position contributes to the high reactivity observed for Grignard reagents in THF solutions.

In contrast, diethyl ether solutions exhibit more complex equilibrium behavior, with dimeric species becoming significant at concentrations above 0.1 M [9]. The dimeric species, formulated as [RMgX]₂, are generally less reactive than monomeric complexes due to the reduced electrophilicity of the bridged magnesium centers [10].

Temperature effects on the Schlenk equilibrium are both kinetic and thermodynamic in nature [9]. Increasing temperature generally favors more rapid ligand exchange between magnesium centers, leading to faster equilibration. However, higher temperatures may also shift the equilibrium toward disproportionation products in some solvent systems [9].

The addition of dioxane or other strong chelating agents can drive the equilibrium completely toward disproportionation by precipitating the magnesium halide as an insoluble coordination polymer [10] [17]. This phenomenon has practical implications for Grignard reagent purification and handling.

Computational studies using ab initio molecular dynamics have revealed that the Schlenk equilibrium is dynamic on the nanosecond timescale, with rapid interconversion between species [8]. The rate of exchange is influenced by the nature of the organic substituent, with less sterically hindered groups exchanging more rapidly [9].

Solvent Effects on Structure and Reactivity

Solvent effects profoundly influence both the molecular structure and chemical reactivity of 1-propenyl magnesium bromide. The choice of solvent determines coordination geometry, aggregation state, and ultimately the nucleophilic reactivity of the organometallic species [2] [8].

Tetrahydrofuran provides optimal solvation for Grignard reagents due to its high Lewis basicity and appropriate steric profile [2]. The tetrahedral coordination of magnesium by two THF molecules creates a stable, highly reactive monomeric complex [2]. This coordination arrangement maximizes the ionic character of the C-Mg bond, enhancing nucleophilicity [8].

Diethyl ether, while a competent solvent for Grignard chemistry, provides less effective solvation due to its lower basicity and increased steric bulk [2]. The reduced coordination ability leads to greater tendency toward aggregation, particularly at higher concentrations [9]. The dimeric species that form in ether solutions exhibit reduced reactivity compared to THF-solvated monomers [10].

Computational studies using polarizable continuum models and explicit solvation reveal the detailed mechanism by which solvent coordination affects reactivity [8]. The solvation of magnesium by Lewis basic solvents increases the polarization of the C-Mg bond, making the carbon center more nucleophilic [8].

Non-coordinating solvents such as hydrocarbons are generally incompatible with Grignard reagents due to inadequate stabilization of the ionic magnesium center [1]. However, the addition of small amounts of ethereal solvents to hydrocarbon media can provide sufficient coordination to maintain reagent stability [18].

Protic solvents are completely incompatible with Grignard reagents due to rapid protonolysis of the C-Mg bond [1]. This incompatibility necessitates the use of rigorously anhydrous conditions in all Grignard reactions [1].

Mixed solvent systems, such as toluene-ether mixtures, can be used to modulate reagent reactivity by adjusting the extent of solvation [18]. These systems allow for fine-tuning of reaction rates and selectivities by controlling the equilibrium between different solvated species [18].

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive